2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and the amine functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid
- Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester
- (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate
Uniqueness
Compared to similar compounds, 2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its unique benzothieno pyrimidine core and the presence of both sulfanyl and amine functional groups
Properties
Molecular Formula |
C14H17N3S2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3S2/c1-8(2)7-18-14-16-12(15)11-9-5-3-4-6-10(9)19-13(11)17-14/h1,3-7H2,2H3,(H2,15,16,17) |
InChI Key |
VWZHFFPQPUMQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.